molecular formula C10H13Cl2NO2S B5407411 N-(3,5-dichlorophenyl)-1-butanesulfonamide

N-(3,5-dichlorophenyl)-1-butanesulfonamide

Cat. No.: B5407411
M. Wt: 282.19 g/mol
InChI Key: SCUNXUWQPZOXJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dichlorophenyl)-1-butanesulfonamide, commonly known as DCB, is a chemical compound that has been extensively used in scientific research. DCB is a sulfonamide derivative that has a wide range of applications in biological and chemical research.

Mechanism of Action

DCB blocks the activity of chloride channels by binding to a specific site on the channel protein. The binding of DCB to the channel protein prevents chloride ions from passing through the channel, leading to a decrease in chloride ion flux across the cell membrane. This decrease in chloride ion flux can have a variety of physiological and pharmacological effects, depending on the specific chloride channel being targeted.
Biochemical and Physiological Effects
The biochemical and physiological effects of DCB depend on the specific chloride channel being targeted. In general, DCB has been shown to decrease chloride ion flux across the cell membrane, which can lead to changes in cell volume, pH, and membrane potential. DCB has been shown to have anticonvulsant, diuretic, and antihypertensive effects, among others.

Advantages and Limitations for Lab Experiments

DCB has several advantages for use in lab experiments. It is a relatively small molecule that can be easily synthesized and purified. It is also soluble in organic solvents, which makes it easy to use in a variety of experimental settings. However, DCB has some limitations as well. It has a relatively short half-life in vivo, which can make it difficult to study its long-term effects. Additionally, DCB can have off-target effects on other ion channels, which can complicate data interpretation.

Future Directions

There are several future directions for research on DCB. One area of interest is the development of more specific and potent chloride channel blockers that can be used to study the role of chloride channels in various physiological and pathological processes. Another area of interest is the development of DCB derivatives that have longer half-lives and more specific targeting capabilities. Finally, there is interest in studying the role of chloride channels in cancer, and DCB may be a useful tool in this area of research.
Conclusion
In conclusion, DCB is a sulfonamide derivative that has a wide range of applications in biological and chemical research. DCB has been extensively used to study the role of chloride channels in various physiological and pathological processes. DCB blocks the activity of chloride channels by binding to a specific site on the channel protein, leading to a decrease in chloride ion flux across the cell membrane. DCB has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on DCB, including the development of more specific and potent chloride channel blockers and the study of chloride channels in cancer.

Synthesis Methods

DCB can be synthesized by the reaction of 3,5-dichloroaniline with butane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction yields DCB as a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.

Scientific Research Applications

DCB has been widely used in scientific research as a tool to study the role of chloride channels in various physiological and pathological processes. DCB has been shown to block the activity of chloride channels, which are involved in a variety of cellular processes such as cell volume regulation, acid-base balance, and neurotransmission. DCB has been used to study the role of chloride channels in diseases such as cystic fibrosis, epilepsy, and hypertension.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)butane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NO2S/c1-2-3-4-16(14,15)13-10-6-8(11)5-9(12)7-10/h5-7,13H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUNXUWQPZOXJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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